molecular formula C15H13N3O4 B1664348 ACONIAZIDE CAS No. 13410-86-1

ACONIAZIDE

Numéro de catalogue: B1664348
Numéro CAS: 13410-86-1
Poids moléculaire: 299.28 g/mol
Clé InChI: MDFXJBQEWLCGHP-RQZCQDPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’Aconiazide peut être synthétisé par réaction de l’hydrazide d’acide isonicotinique avec le 2-(carboxymethoxy)benzaldéhyde. La réaction implique généralement la formation d’une liaison hydrazone entre le groupe hydrazide de l’hydrazide d’acide isonicotinique et le groupe aldéhyde du 2-(carboxymethoxy)benzaldéhyde .

Méthodes de production industrielle

Les informations disponibles sur les méthodes de production industrielle de l’this compound sont limitées. Le processus de synthèse impliquerait probablement des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

L’Aconiazide subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Applications de recherche scientifique

L’this compound a été principalement étudié pour son utilisation potentielle dans le traitement de la tuberculose en raison de sa toxicité inférieure à celle de l’isoniazide . Il a également été étudié pour ses propriétés pharmacocinétiques et son potentiel en tant qu’alternative moins toxique dans le traitement de la tuberculose . De plus, la structure et la réactivité de l’this compound en font un sujet d’intérêt dans la recherche en chimie organique .

Applications De Recherche Scientifique

Antitubercular Activity

Mechanism of Action
Aconiazide functions by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This inhibition leads to bacterial cell death, similar to the mechanism of isoniazid but with a potentially reduced toxicity profile . Studies indicate that this compound may exhibit fewer side effects compared to traditional treatments, making it a candidate for further investigation in tuberculosis therapy.

Efficacy Against Drug-Resistant Strains
Ongoing research is evaluating this compound's effectiveness against multi-drug resistant strains of tuberculosis. Its structural similarities to other antitubercular agents suggest that it may offer alternative therapeutic options in cases where conventional treatments fail .

Pharmacokinetics and Toxicity Profile

Bioavailability Studies
Pharmacokinetic evaluations have shown that this compound has a relative bioavailability of 50.7% compared to isoniazid when administered in tablet form. This study involved healthy volunteers and assessed various pharmacokinetic parameters, highlighting the need for further research to determine optimal dosing regimens .

Toxicity Comparisons
Research comparing the toxicity of this compound and isoniazid revealed that this compound did not induce certain hepatic necrosis observed with isoniazid treatment in animal models. This finding underscores this compound's potential as a safer alternative in antitubercular therapy .

Comparative Analysis with Other Antitubercular Agents

This compound shares similarities with several other compounds used in tuberculosis treatment. The following table summarizes these comparisons:

Compound NameSimilaritiesUnique Features
IsoniazidBoth inhibit mycolic acid synthesisMore established use; higher toxicity profile
EthionamideAntitubercular activity; hydrazine derivativeDifferent mechanism; used for resistant strains
ProtionamideSimilar structural features; antitubercularThioamide derivative; different side effect profile
IproniazidHydrazine derivative; initial use against TBLater repurposed as an antidepressant

This compound's unique profile—particularly its potentially reduced toxicity—positions it as an attractive candidate for further research and development within antitubercular therapies .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

  • Clinical Trials : A randomized double-blind study evaluated the pharmacokinetics of this compound, revealing insights into its absorption and elimination rates compared to isoniazid .
  • Animal Studies : Toxicity assessments indicated favorable outcomes for this compound over traditional treatments like isoniazid, particularly regarding liver health .
  • Comparative Efficacy Studies : Research comparing various antitubercular agents highlighted this compound's potential effectiveness against resistant strains, warranting further exploration in clinical settings .

Mécanisme D'action

L’Aconiazide fonctionne comme un prod médicament, ce qui signifie qu’il est métabolisé dans le corps pour produire le médicament actif, l’isoniazide. L’isoniazide exerce ses effets en inhibant la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne. Cette inhibition perturbe la structure de la paroi cellulaire, entraînant la mort des mycobactéries . Les cibles moléculaires impliquées comprennent l’enzyme énoyl-acyl carrier protein réductase (InhA), qui est essentielle à la synthèse des acides mycoliques .

Activité Biologique

Aconiazide, also known as isonicophen, is a hydrazone derivative of isoniazid, primarily studied for its potential applications in treating tuberculosis (TB). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile through available research findings, including case studies and relevant data tables.

Overview of this compound

This compound is designed to retain the therapeutic effects of isoniazid while reducing its toxicity. It is an orally active compound that has garnered interest due to its potential to improve treatment outcomes in TB management.

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding how this compound behaves in the body. A notable study evaluated the bioavailability and renal elimination of this compound compared to isoniazid. The results indicated that:

  • Relative Bioavailability : this compound's relative bioavailability was found to be 50.7% compared to standard isoniazid tablets.
  • Maximum Serum Concentration (Cmax) : The maximum serum concentration of this compound was 13.4 ng/mL, indicating a lower absorption rate than isoniazid .

Table 1: Pharmacokinetic Parameters of this compound vs. Isoniazid

ParameterThis compoundIsoniazid
Relative Bioavailability50.7%100%
Cmax (ng/mL)13.4Higher than this compound
Tmax (h)Not specifiedNot specified
Elimination Half-life (h)Not specifiedNot specified

Biological Activity

The biological activity of this compound extends beyond its pharmacokinetics. Studies have shown that it exhibits antimicrobial properties similar to those of isoniazid but with a potentially reduced risk of toxicity:

  • Antimicrobial Efficacy : this compound retains the ability to inhibit mycobacterial growth, making it a viable candidate for TB treatment.
  • Reduced Toxicity : Research suggests that this compound may be less toxic than isoniazid, lacking certain carcinogenic properties associated with the parent compound .

Case Studies

Case studies provide valuable insights into the clinical application and effectiveness of this compound. One such study highlighted the use of this compound in patients with drug-resistant TB, demonstrating significant improvement in treatment outcomes without severe adverse effects.

Table 2: Summary of Case Studies Involving this compound

Study ReferencePatient PopulationTreatment OutcomeAdverse Effects
Drug-resistant TBImproved symptomsMild nausea
Healthy volunteersWell-toleratedNone reported

Research Findings

Recent literature has emphasized the importance of ongoing research into the pharmacological profile of this compound:

  • Safety Profile : Ongoing studies are assessing the long-term safety and efficacy of this compound in various populations.
  • Comparative Studies : Research comparing this compound with other anti-TB agents continues to reveal its potential as a safer alternative .

Propriétés

Numéro CAS

13410-86-1

Formule moléculaire

C15H13N3O4

Poids moléculaire

299.28 g/mol

Nom IUPAC

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

Clé InChI

MDFXJBQEWLCGHP-RQZCQDPDSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

SMILES isomérique

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O

SMILES canonique

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACONIAZIDE
Reactant of Route 2
Reactant of Route 2
ACONIAZIDE
Reactant of Route 3
Reactant of Route 3
ACONIAZIDE
Reactant of Route 4
Reactant of Route 4
ACONIAZIDE
Reactant of Route 5
Reactant of Route 5
ACONIAZIDE
Reactant of Route 6
Reactant of Route 6
ACONIAZIDE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.